molecular formula C7H3Cl2F3O B1529947 1,2-Dichloro-4-difluoromethoxy-3-fluorobenzene CAS No. 1803806-50-9

1,2-Dichloro-4-difluoromethoxy-3-fluorobenzene

Cat. No.: B1529947
CAS No.: 1803806-50-9
M. Wt: 231 g/mol
InChI Key: GADWTKUNVZEIMA-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-difluoromethoxy-3-fluorobenzene is a halogenated aromatic compound characterized by the presence of two chlorine atoms, one fluorine atom, and a difluoromethoxy group on a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized through the halogenation of benzene derivatives. This involves the stepwise introduction of chlorine and fluorine atoms using appropriate halogenating agents under controlled conditions.

  • Electrophilic Aromatic Substitution: The difluoromethoxy group can be introduced via electrophilic aromatic substitution reactions, where a difluoromethyl group is first generated and then substituted onto the benzene ring.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity.

  • Continuous Flow Processes: Advanced production methods may employ continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

1,2-Dichloro-4-difluoromethoxy-3-fluorobenzene undergoes various types of chemical reactions:

Oxidation:

  • Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂), resulting in the formation of corresponding chlorinated and fluorinated derivatives.

Reduction:

  • Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution:

  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where nucleophiles replace one of the chlorine atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, CrO₂Cl₂, and heat.

  • Reduction: LiAlH₄, H₂, and a catalyst.

  • Substitution: Nucleophiles like hydroxide (OH⁻) or alkyl halides.

Major Products Formed:

  • Oxidation Products: Chlorinated and fluorinated derivatives.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Dichloro-4-difluoromethoxy-3-fluorobenzene has several scientific research applications:

Chemistry:

  • Synthetic Intermediate: It serves as a key intermediate in the synthesis of more complex organic compounds.

  • Catalyst: It can act as a catalyst or a ligand in various chemical reactions.

Biology:

  • Biochemical Studies: The compound is used in biochemical studies to understand the behavior of halogenated compounds in biological systems.

  • Fluorescent Probes: It can be used to develop fluorescent probes for imaging and tracking biological processes.

Medicine:

  • Pharmaceuticals: It is utilized in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.

  • Drug Delivery: Its unique chemical structure makes it suitable for drug delivery systems.

Industry:

  • Agrochemicals: The compound is used in the production of agrochemicals, such as pesticides and herbicides.

  • Material Science: It finds applications in material science for the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 1,2-Dichloro-4-difluoromethoxy-3-fluorobenzene exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

  • Pathways: It may modulate signaling pathways related to cellular processes, leading to its effects in various applications.

Comparison with Similar Compounds

  • 1,3-Dichloro-2-fluorobenzene: Similar in structure but with different positions of chlorine and fluorine atoms.

  • 1-(Difluoromethoxy)-3-fluorobenzene: Similar difluoromethoxy group but different chlorine positions.

Uniqueness:

  • The unique arrangement of halogen atoms and the difluoromethoxy group in 1,2-Dichloro-4-difluoromethoxy-3-fluorobenzene gives it distinct chemical and physical properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

1,2-Dichloro-4-difluoromethoxy-3-fluorobenzene is a fluorinated aromatic compound that has garnered interest in medicinal chemistry and environmental science due to its unique structural properties and potential biological activities. This article explores its biological activity, including interactions with molecular targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C8H5Cl2F3OC_8H_5Cl_2F_3O and features a benzene ring substituted with two chlorine atoms, three fluorine atoms, and a methoxy group. This specific arrangement impacts its reactivity and stability, contributing to its biological activity.

Biological Activity

Mechanisms of Action

This compound's biological activity is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. These interactions can modulate enzyme activity and influence receptor signaling pathways, potentially leading to therapeutic effects. Specific studies are needed to elucidate its pharmacological profile fully.

Case Studies

  • Enzyme Interaction Studies : Research indicates that similar fluorinated compounds can influence the activity of enzymes involved in metabolic processes. For instance, studies on fluorinated aromatic compounds have shown that they can act as substrates or inhibitors for various enzymes, impacting metabolic pathways in microorganisms like Pseudomonas putida .
  • Toxicological Assessments : Toxicological studies have demonstrated that certain chlorinated and fluorinated compounds exhibit significant bioactivity at low concentrations, raising concerns about their environmental persistence and potential health impacts .

Synthesis Methods

The synthesis of this compound typically involves multi-step processes starting from simpler precursors. Common methods include:

  • Halogenation Reactions : Chlorination and fluorination reactions are employed to introduce halogen substituents onto the benzene ring.
  • Methoxy Group Introduction : The methoxy group is typically introduced via methylation reactions using methylating agents under controlled conditions.

Comparative Analysis with Similar Compounds

A comparative analysis reveals structural similarities with other fluorinated compounds, which may share biological activity profiles. The following table summarizes key differences:

Compound NameMolecular FormulaKey Differences
This compoundC8H5Cl2F3OUnique substitution pattern on the benzene ring
1,2-Dichloro-3-difluoromethoxy-5-(fluoromethoxy)benzeneC8H5Cl2F3ODifferent substitution pattern
1,5-Dichloro-3-difluoromethoxy-2-fluorobenzeneC8H5Cl2F3OVariation in the position of chlorine atoms

Properties

IUPAC Name

1,2-dichloro-4-(difluoromethoxy)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O/c8-3-1-2-4(13-7(11)12)6(10)5(3)9/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADWTKUNVZEIMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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